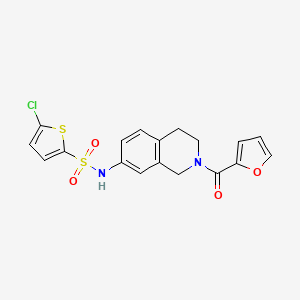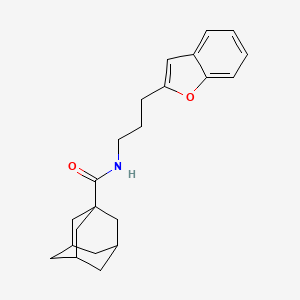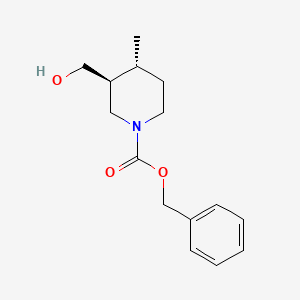
trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate, also known as trans-BHMMP, is a chemical compound with a molecular formula C16H21NO3. It is a white crystalline powder that has been widely used in scientific research due to its unique properties.
作用机制
The mechanism of action of trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves its selective binding to the sigma-1 receptor, which is a chaperone protein that regulates the function of various ion channels and receptors in the cell membrane. Trans-BHMMP has been shown to enhance the activity of certain ion channels, such as the voltage-gated potassium channel, and to modulate the release of neurotransmitters, such as dopamine and glutamate. These effects are thought to contribute to the neuroprotective and analgesic properties of trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate.
生化和生理效应
Trans-BHMMP has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been reported to have neuroprotective effects against various insults, such as ischemia, oxidative stress, and excitotoxicity. It has also been shown to have analgesic effects in various pain models, including neuropathic pain and inflammatory pain. In addition, trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate has been shown to modulate the activity of certain neurotransmitter systems, such as the dopaminergic and glutamatergic systems, which are involved in various neurological and psychiatric disorders.
实验室实验的优点和局限性
Trans-BHMMP has several advantages for lab experiments. It is a highly selective and potent sigma-1 receptor ligand, which allows for precise targeting of the sigma-1 receptor in various experimental settings. It is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to the use of trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate in lab experiments. It has a relatively short half-life in vivo, which requires frequent dosing to maintain its effects. It also has poor solubility in aqueous solutions, which limits its use in certain experimental settings.
未来方向
There are several future directions for the research on trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate. One direction is to further investigate its neuroprotective and analgesic properties in various disease models, such as stroke, traumatic brain injury, and chronic pain. Another direction is to explore its potential as a therapeutic agent for various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. In addition, there is a need to develop more stable and water-soluble analogs of trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate for improved pharmacokinetic and pharmacodynamic properties.
合成方法
The synthesis of trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves the reaction of 4-methylpiperidine-1-carboxylic acid with benzyl chloroformate in the presence of triethylamine. The resulting benzyl ester is then reduced with sodium borohydride to produce trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate. This method has been reported to yield high purity trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate with a high yield.
科学研究应用
Trans-BHMMP has been widely used in scientific research as a tool to study the function of certain neurotransmitter receptors in the brain. It has been shown to selectively bind to the sigma-1 receptor, which is involved in various physiological and pathological processes, including neuroprotection, pain modulation, and drug addiction. Trans-BHMMP has been used to investigate the role of sigma-1 receptor in these processes and to develop new therapeutic agents targeting the sigma-1 receptor.
属性
IUPAC Name |
benzyl (3S,4R)-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-7-8-16(9-14(12)10-17)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRIVTSNMBQHFI-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1CO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



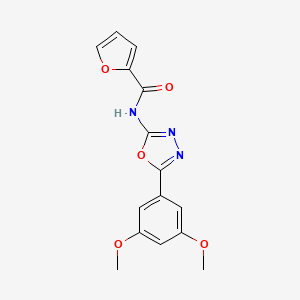
![8-benzoyl-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2971419.png)
![4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2971420.png)
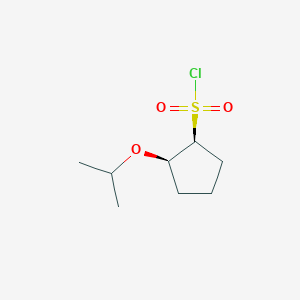
![2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2971425.png)
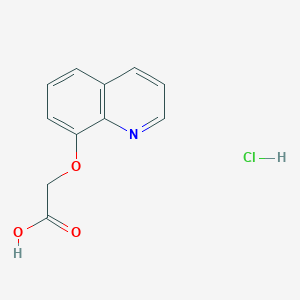
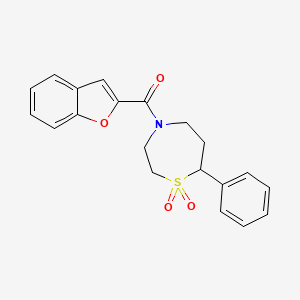
![6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2971431.png)

